molecular formula C8H8N2O5S B12897764 {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile CAS No. 59875-82-0

{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile

Cat. No.: B12897764
CAS No.: 59875-82-0
M. Wt: 244.23 g/mol
InChI Key: WNBTTWGMLHBHAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-((cyanomethyl)sulfinyl)acetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetate with a cyanomethyl sulfoxide derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction conditions often require moderate heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-((cyanomethyl)sulfinyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-((cyanomethyl)sulfinyl)acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an anticonvulsant and anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-((cyanomethyl)sulfinyl)acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The sulfinyl group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 2-((cyanomethyl)sulfinyl)acetate is unique due to the presence of both cyano and sulfinyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .

Properties

CAS No.

59875-82-0

Molecular Formula

C8H8N2O5S

Molecular Weight

244.23 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(cyanomethylsulfinyl)acetate

InChI

InChI=1S/C8H8N2O5S/c9-3-4-16(14)5-8(13)15-10-6(11)1-2-7(10)12/h1-2,4-5H2

InChI Key

WNBTTWGMLHBHAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CS(=O)CC#N

Origin of Product

United States

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